molecular formula C15H17ClN4S B3045999 5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine CAS No. 1177291-59-6

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

Cat. No. B3045999
CAS RN: 1177291-59-6
M. Wt: 320.8
InChI Key: OTOABGNKUXGXOT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring and a thiazole ring. Pyrazole is a five-membered ring with two nitrogen atoms, and thiazole is a five-membered ring with one nitrogen atom and one sulfur atom .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through multi-step processes involving various types of organic reactions . For instance, pyrazole derivatives can be synthesized through the reaction of hydrazines with 1,3-diketones .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiazole rings, along with the various substituents attached to these rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds are known to participate in a variety of chemical reactions. For example, pyrazole derivatives can undergo reactions such as oxidation, reduction, and various types of substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the functional groups present. For example, the presence of the pyrazole and thiazole rings would likely make the compound relatively stable and resistant to degradation .

Scientific Research Applications

Pharmacological Activities

Antibacterial and Antimycobacterial Properties: Derivatives of imidazole, including the compound , exhibit antibacterial and antimycobacterial activities. For instance, a study synthesized 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole and evaluated its anti-tubercular potential against Mycobacterium tuberculosis strains. Several derivatives demonstrated potent anti-tubercular activity .

Anti-Inflammatory Effects: Imidazole derivatives have been investigated for their anti-inflammatory properties. While specific studies on this compound are limited, its structural similarity to other imidazole-based anti-inflammatory agents suggests potential in modulating inflammatory responses .

Antitumor Activity: Although direct evidence for this compound’s antitumor effects is scarce, imidazole derivatives have been explored as potential anticancer agents. Researchers continue to investigate their mechanisms of action and efficacy against various cancer types .

Antidiabetic Potential: Imidazole-containing compounds may influence glucose metabolism and insulin sensitivity. While more research is needed, exploring this compound’s impact on diabetes management could be valuable .

Antioxidant Properties: Imidazole derivatives often exhibit antioxidant activity, protecting cells from oxidative stress. Although specific data on this compound are lacking, its imidazole moiety suggests potential antioxidant effects .

Other Activities: Imidazole derivatives have also been studied for antiallergic, antipyretic, antiviral, antifungal, and ulcerogenic activities. While direct evidence for this compound is limited, its imidazole and benzothiazole scaffold align with these diverse properties .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, its reactivity, and its potential uses in the development of new drugs .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the structural similarity to other heterocyclic compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby modulating their biological activities.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling . The compound’s effects on these pathways can lead to downstream effects on cellular functions and physiological responses.

Pharmacokinetics

Based on its structural features, it can be hypothesized that it may have good solubility in polar solvents, which could potentially enhance its bioavailability

Result of Action

Related compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These effects are likely the result of the compound’s interactions with its biological targets and its influence on various biochemical pathways.

properties

IUPAC Name

5-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-methyl-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4S/c1-9-8-10(2)20(19-9)7-6-17-15-18-14-11(3)12(16)4-5-13(14)21-15/h4-5,8H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOABGNKUXGXOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC2=NC3=C(S2)C=CC(=C3C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801135965
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

CAS RN

1177291-59-6
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177291-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-methyl-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801135965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine
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5-chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-methylbenzo[d]thiazol-2-amine

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